![molecular formula C8H16ClNOS B2498024 6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride CAS No. 2305253-87-4](/img/structure/B2498024.png)
6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spirolactams and spirocyclic compounds similar to 6-Oxa-2-thia-9-azaspiro[4.6]undecane hydrochloride involves complex cyclization reactions. For instance, Prins cascade cyclization has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the possibility of applying similar methodologies for the compound of interest (Reddy et al., 2014). Synthetic routes involving acid cyclization and the application of robust and step-economic approaches have been explored for related spirocyclic compounds (Deslongchamps et al., 1981; Li et al., 2013).
Molecular Structure Analysis
Structural and conformational studies of spirocyclic compounds closely related to 6-Oxa-2-thia-9-azaspiro[4.6]undecane hydrochloride reveal insights into their stereochemistry and conformational dynamics. For example, the study of 1-oxaspiro[5.5]undecanes demonstrates the importance of endo and exo anomeric effects in their structural stability (Deslongchamps & Pothier, 1990).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a variety of chemical reactions due to their unique structural features. The presence of multiple heteroatoms within the spirocyclic framework allows for diverse functionalization and reactivity patterns. For instance, the enhanced reactivity of similar spirocyclic anhydrides in the Castagnoli-Cushman reaction highlights the potential for diverse chemical transformations (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of spirocyclic compounds are influenced by their molecular structure, including solubility, melting points, and crystallinity. While specific data on 6-Oxa-2-thia-9-azaspiro[4.6]undecane hydrochloride is not directly available, related studies on spiroheterocycles provide insights into their behavior and properties under various conditions (Cohen et al., 1978).
Chemical Properties Analysis
The chemical properties of 6-Oxa-2-thia-9-azaspiro[4.6]undecane hydrochloride, such as reactivity towards nucleophiles, electrophiles, and its stability under different conditions, can be inferred from studies on related compounds. Spirocyclic structures often exhibit unique reactivity patterns due to the strain and electronic distribution in their cyclic frameworks. The synthesis and reactivity of similar spirocyclic systems suggest versatile chemical behaviors that could be applied to the synthesis and functionalization of 6-Oxa-2-thia-9-azaspiro[4.6]undecane hydrochloride (Ong et al., 1996).
Scientific Research Applications
Synthetic Approaches and Biological Significance
Heterocyclic compounds, such as oxazolones, are of significant interest due to their diverse pharmacological activities. Oxazolones, with various isomeric forms, have been synthesized through different routes and exhibit antimicrobial, anti-inflammatory, anticancer, and other biological activities (Kushwaha & Kushwaha, 2021). This highlights the potential of heterocyclic compounds, including those similar to the queried structure, for developing new pharmaceuticals.
Environmental Fate and Stability
The environmental stability and photolytic transformation of veterinary medicines, exemplified by Oxyclozanide (a compound with a distinct but related heterocyclic structure), have been studied to understand their degradation behavior under various conditions (Saad et al., 2019). Such research is crucial for predicting the environmental fate and potential risks of heterocyclic compounds, including 6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride.
Pharmacological Potential
1,3,4-Thiadiazole and oxadiazole heterocycles have been identified for their pharmacological potential, demonstrating antimicrobial, anti-inflammatory, antitumor, and antiviral activities. These findings suggest that related structures, such as this compound, could also have significant biological activities worth exploring (Lelyukh, 2019).
Engineering and Treatment Applications
The engineering aspects of utilizing ferrate in water and wastewater treatment highlight the potential for heterocyclic compounds in environmental remediation. Ferrate(VI) has been studied for its ability to oxidize contaminants and its role in cleaner technologies for water treatment (Yates et al., 2014). This suggests a research direction for assessing the utility of this compound in environmental or chemical engineering contexts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
6-oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS.ClH/c1-3-9-4-5-10-8(1)2-6-11-7-8;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKBTUUPDWOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCSC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

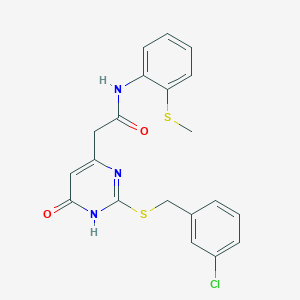
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
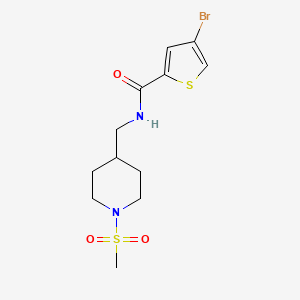
![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)
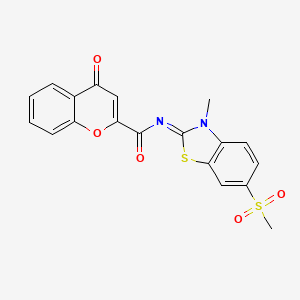
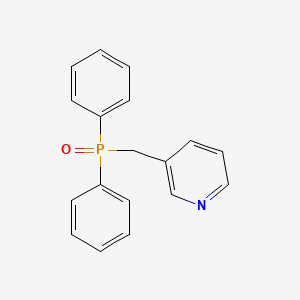
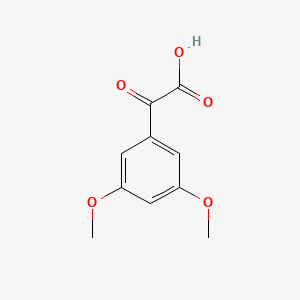



![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)